molecular formula C6H12BrNO B1270460 4-(2-Bromoethyl)morpholine CAS No. 89583-07-3

4-(2-Bromoethyl)morpholine

Cat. No. B1270460
CAS RN: 89583-07-3
M. Wt: 194.07 g/mol
InChI Key: CVMXEDZZSWLXPB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to "4-(2-Bromoethyl)morpholine" involves multiple steps, including the use of bromobenzene as a starting material. In one study, bromobenzene is reacted with 2-aminoethanol to yield 2-anilinoethanol, which is then subjected to cyclization, followed by nitration and reduction, achieving an overall yield of about 32% to 47% (Luo Lingyan et al., 2011). Another route involves the Buchwald–Hartwig amination to synthesize various morpholine derivatives from bromoquinolines and heteroarylamines, including morpholine (H. Bonacorso et al., 2018).

Molecular Structure Analysis

The crystal structure of a closely related compound, "4-bromo-3,4-dichloro-1-(1-morpholinyl)-1-(decylsulfanyl)-2-nitro-buta-1,3-diene," has been studied, showing the morpholine ring adopts a chair conformation, and providing insights into the molecular orientation and interactions within the crystal lattice (C. Ibiş et al., 2010).

Chemical Reactions and Properties

The chemical reactivity of "4-(2-Bromoethyl)morpholine" derivatives is highlighted by their participation in various reactions. For instance, bromoethylsulfonium salts, similar to "4-(2-Bromoethyl)morpholine," have been used as annulation agents to synthesize morpholines and other heterocyclic compounds, demonstrating the versatility of these bromoethyl compounds in forming complex structures (M. Yar et al., 2009).

Scientific Research Applications

Synthesis and Structural Studies

  • Novel Synthesis of Morpholine Derivatives : Morpholine derivatives, including those related to 4-(2-Bromoethyl)morpholine, have been synthesized for various applications. For instance, D'hooghe et al. (2006) explored the synthesis of cis-3,5-disubstituted morpholine derivatives using an electrophile-induced ring closure method. This process has significance in the development of new morpholine compounds with potential applications in chemistry and pharmacology (D'hooghe et al., 2006).

  • Crystal Structure Analysis : Understanding the crystal structure of morpholine derivatives is crucial for their application in various fields. Ibiş et al. (2010) reported on the crystal structure of a morpholine derivative, providing insights into its molecular conformation and potential interactions (Ibiş et al., 2010).

Chemical Transformations and Reactions

  • Amino Alcohol Ligand Synthesis : Nugent (2002) developed an amino alcohol ligand using a morpholine derivative, which showed high enantioselectivity in organic synthesis. This discovery highlights the role of morpholine derivatives in catalyzing specific chemical reactions (Nugent, 2002).

  • Synthesis of 3-Methyl-2-(4-Methoxyphenyl) Morpholine : Tan Bin (2011) synthesized a specific morpholine derivative, emphasizing the versatility of morpholines in creating diverse chemical structures. This synthesis process showcases the adaptability of morpholine derivatives in chemical manufacturing (Tan Bin, 2011).

  • Complexation with Palladium(II) and Mercury(II) : Singh et al. (2000) explored the reaction of a morpholine derivative with palladium(II) and mercury(II), demonstrating the potential of morpholines in metal complexation and coordination chemistry (Singh et al., 2000).

Pharmaceutical and Biological Applications

  • Anticoagulant Intermediates : Luo Lingyan et al. (2011) utilized a morpholine derivative as a key intermediate in the synthesis of the anticoagulant rivaroxaban. This underscores the importance of morpholine derivatives in pharmaceutical synthesis (Luo Lingyan et al., 2011).

  • Chiral Moderator in Drug Synthesis : Kauffman et al. (2000) described the use of a morpholine derivative as a chiral moderator in synthesizing a HIV-1 non-nucleoside reverse transcriptase inhibitor, highlighting its role in enhancing the efficacy of drug synthesis (Kauffman et al., 2000).

Safety And Hazards

The safety information for 4-(2-Bromoethyl)morpholine includes several hazard statements: H302-H315-H319-H332-H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, may be harmful if inhaled, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, and ensuring adequate ventilation .

properties

IUPAC Name

4-(2-bromoethyl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12BrNO/c7-1-2-8-3-5-9-6-4-8/h1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVMXEDZZSWLXPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10363618
Record name 4-(2-bromoethyl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10363618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Bromoethyl)morpholine

CAS RN

89583-07-3
Record name 4-(2-bromoethyl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10363618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a mixture of 0.656 g (5 mmole) of 2-morpholin-4-yl-ethanol and 20 mL of dichloromethane at 0 degrees was added 2.49 g (7.5 mmole) of carbon tetrabromide and then 1.57 g (6 mmole) of triphenylphosphine. The mixture was stirred at ambient temperature overnight. The mixture was concentrated under reduced pressure and 50 mL of hexanes was added. The solid was removed by filtration and the filtrate was concentrated under reduced pressure. Purification of the residue by silica gel chromatography, eluting with ethyl acetate-hexanes (gradient 0:100-30:70) gave 0.580 g of 4-(2-bromo-ethyl)-morpholine as a colorless oil.
Quantity
0.656 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
2.49 g
Type
reactant
Reaction Step Two
Quantity
1.57 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
34
Citations
LA Smart - Journal of Medicinal Chemistry, 1983 - ACS Publications
Work on the synthesis and investigation into the biological activity of a 2-bromoethylamine (mustard) analogue of hemicholinium-3 (HC-3) and hemicholinium-15 (HC-15) is reported. …
Number of citations: 25 pubs.acs.org
KM Pritchard, J Al-Rawi, C Bradley - European journal of medicinal …, 2007 - Elsevier
A number of 2-morpholino substituted benzoxazines have been prepared in order to test their effectiveness against ADP and collagen induced platelet aggregation. The reaction of 2-…
Number of citations: 53 www.sciencedirect.com
M Gangopadhyay, SK Mukhopadhyay… - Journal of Materials …, 2016 - pubs.rsc.org
Nanocarrier-mediated photodynamic therapy (PDT) is an effective tool for anti-tumour treatment due to the targeted and image-guided delivery of photosensitizers (PSs) to diseased …
Number of citations: 36 pubs.rsc.org
KH Gylys, I Abdalah, DJ Jenden - Neuropharmacology, 1997 - Elsevier
The selectivity of the irreversible inhibition of high-affinity choline uptake (HACU) by hemicholinium mustard (HCM; 2,2′-(4,4′-biphenylene)bis[2-hydroxy-4-(2-bromoethyl)-morpholine…
Number of citations: 5 www.sciencedirect.com
S Biswas, S Barman, S Dey, NDP Singh - academia.edu
Nanocarrier-mediated photodynamic therapy (PDT) is an effective tool for anti-tumour treatment due to the targeted and image-guided delivery of photosensitizers (PSs) to diseased …
Number of citations: 0 www.academia.edu
KH Gylys, C Mellin, R Amstutz… - Journal of …, 1992 - Wiley Online Library
The inhibition of high‐affinity choline transport by hemicholinium mustard (HCM), an alkylating analogue of hemicholinium‐3, was examined in rat brain synaptosomes and guinea pig …
Number of citations: 8 onlinelibrary.wiley.com
KH Min, N Iqbal, EJ Cho - Organic Letters, 2022 - ACS Publications
A nickel-catalyzed reductive coupling of alkynes and amides, followed by base-free transmetalation, proceeded selectively in the presence of an uncommon bidentate primary …
Number of citations: 14 pubs.acs.org
Z Xu, H Zhao, J Zhu, J Qian, W Tao, X Xie, D Ji… - Bioorganic …, 2023 - Elsevier
Photodynamic therapy (PDT) is a clinically approved treatment for cancer due to its high spatiotemporal selectivity and non-invasive modality. However, its therapeutic outcomes are …
Number of citations: 3 www.sciencedirect.com
S Mundra, V Thakur, AM Bello, S Rathore… - Bioorganic & Medicinal …, 2017 - Elsevier
The prokaryotic ATP-dependent ClpP protease, localized in the relict plastid of malaria parasite, represents a potential drug target. In the present study, we utilized in silico structure-…
Number of citations: 25 www.sciencedirect.com
XJ Dai, LJ Zhao, LH Yang, T Guo, LP Xue… - Journal of Medicinal …, 2023 - ACS Publications
Histone lysine specific demethylase 1 (LSD1) has been recognized as an important epigenetic target for cancer treatment. Although several LSD1 inhibitors have entered clinical trials, …
Number of citations: 4 pubs.acs.org

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